molecular formula C11H14O B1621956 Dimethylindanol CAS No. 94689-31-3

Dimethylindanol

Cat. No.: B1621956
CAS No.: 94689-31-3
M. Wt: 162.23 g/mol
InChI Key: XTBOPEPHSCCUBK-UHFFFAOYSA-N
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Description

Dimethylindanol is an organic compound that belongs to the class of indanols, which are derivatives of indane Indanols are characterized by a fused benzene and cyclopentane ring system with a hydroxyl group attached to the cyclopentane ring this compound specifically has two methyl groups attached to the indanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylindanol can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of indanone with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the reduction of dimethylindanone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction process converts the carbonyl group of dimethylindanone to a hydroxyl group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethylindanol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form dimethylindanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form dimethylindane using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Dimethylindanone

    Reduction: Dimethylindane

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

Dimethylindanol has several scientific research applications across various fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of dimethylindanol and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, this compound derivatives may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Indanol: The parent compound of dimethylindanol, lacking the methyl groups.

    Dimethylindanone: An oxidized form of this compound with a carbonyl group instead of a hydroxyl group.

    Dimethylindane: A fully reduced form of this compound without the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both methyl groups and a hydroxyl group on the indane structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and research.

Properties

IUPAC Name

1,2-dimethyl-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-7-9-5-3-4-6-10(9)11(8,2)12/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBOPEPHSCCUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915372
Record name 1,2-Dimethyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94689-31-3
Record name 1,2-Dimethyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylindanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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